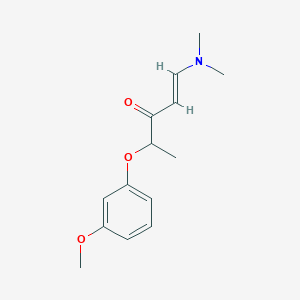

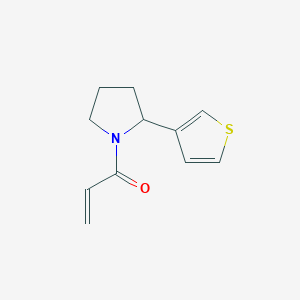

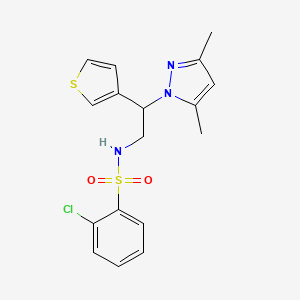

![molecular formula C10H13Cl2N5 B2832471 3-Pyridin-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride CAS No. 1338375-74-8](/img/structure/B2832471.png)

3-Pyridin-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyrazines . It is a building block in medicinal chemistry and has been used in the development of piperazine-fused triazoles . The compound is also a pharmaceutical intermediate used in the preparation of Sitagliptin phosphate , an oral hypoglycaemic agent used in the treatment of type 2 diabetes .

Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with the addition of ethanol and hydrazine hydrate to 2-chloropyrazine . The pH is regulated to 6 and impurities are removed . The next step involves the addition of chlorobenzene and trifluoroacetic anhydride . The mixture is heated and methanesulfonic acid is added into the mixed reaction solution . The mixture is then allowed to react and undergoes reduced pressure concentration until the solution is dried . The pH is regulated to 12 and organic phases are separated out . The impurities are removed to obtain the product .Molecular Structure Analysis

The molecular structure of this compound is based on the [1,2,4]triazolo [4,3-a]pyrazine platform . This platform is a small organic framework that has been identified to provide potent ligands for numerous receptors .Chemical Reactions Analysis

The compound undergoes various chemical reactions during its synthesis . For example, it reacts with ethanol and hydrazine hydrate to form a derivative . It also reacts with chlorobenzene and trifluoroacetic anhydride under the action of stirring .Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

- Antagonistic Properties for P2X7 Receptors : Research by Letavic et al. (2017) discusses the development of potent, selective, and brain-penetrant P2X7 antagonists based on a series of 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines and similar structures. These compounds, including some derived from tetrahydro[1,2,4]triazolo[4,3-a]pyrazines, have demonstrated efficacy in vivo, particularly in the central nervous system, following oral dosing (Letavic et al., 2017).

Antimicrobial Activity

- Antibacterial and Antifungal Agents : Prakash et al. (2011) synthesized new compounds involving [1,2,4]triazolo[4,3-a]pyridines and tested them for antimicrobial properties. The study found these compounds to be potent antimicrobial agents, highlighting their potential in treating bacterial and fungal infections (Prakash et al., 2011).

Synthesis and Structural Analysis

- Novel Synthesis Methods : El-Kurdi et al. (2021) developed a methodology for synthesizing triazolopyridines under mild conditions, including compounds like 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine. The study emphasizes the importance of these compounds in pharmaceutical applications, particularly due to their biological activity (El-Kurdi et al., 2021).

Development of Drug Leads

- Stimulating GLP-1 Secretion : Mishchuk et al. (2016) focused on developing compounds based on tetrahydro[1,2,4]triazolo[4,3-a]pyridine that stimulate glucagon-like peptide-1 (GLP-1) secretion. These compounds show promise as novel anti-diabetes drug leads (Mishchuk et al., 2016).

Anticancer Research

- Potential Anticancer Drugs : Raveesha et al. (2020) synthesized a range of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives and evaluated their anti-cancer properties. These compounds showed significant antiproliferative action against human colon cancer cell lines, indicating their potential in cancer treatment (Raveesha et al., 2020).

Wirkmechanismus

Target of Action

Similar triazolo[4,3-a]pyrazine derivatives have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Another derivative has shown anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines, and it also possessed superior c-Met kinase inhibition ability .

Mode of Action

It is known that similar triazolo[4,3-a]pyrazine derivatives have shown antibacterial and anti-tumor activities . The structure–activity relationship of these derivatives was preliminarily analyzed, and it was found that [1,2,4]triazolo[4,3-a]pyrazine nucleus bearing an ethylenediamine moiety were prone to the antibacterial activities .

Biochemical Pathways

Similar triazolo[4,3-a]pyrazine derivatives have shown to affect the growth of bacteria and tumor cells .

Result of Action

Similar triazolo[4,3-a]pyrazine derivatives have shown to inhibit the growth of bacteria and tumor cells .

Zukünftige Richtungen

The compound has potential for further synthetic application for medicinally oriented synthesis . It is part of a small library of triazolopyrazines with a variety of substituents in position 3 . This suggests that there is potential for the development of new compounds with varying properties and potential applications.

Biochemische Analyse

Biochemical Properties

It is known that compounds with similar structures have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . The interactions of this compound with enzymes, proteins, and other biomolecules are yet to be discovered.

Cellular Effects

Similar compounds have shown promising anti-tumor activity against various cancer cell lines

Molecular Mechanism

The molecular mechanism of action of 3-Pyridin-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride is not clearly recognized

Eigenschaften

IUPAC Name |

3-pyridin-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5.2ClH/c1-2-4-12-8(3-1)10-14-13-9-7-11-5-6-15(9)10;;/h1-4,11H,5-7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBSXAVDJOZTQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C3=CC=CC=N3)CN1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

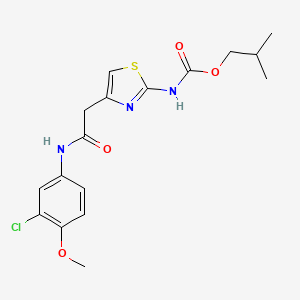

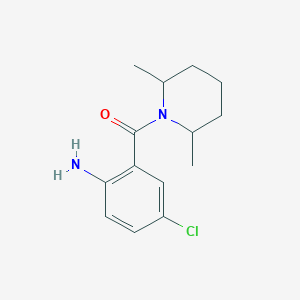

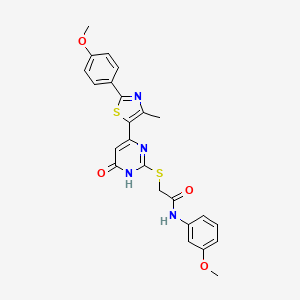

![3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2832397.png)

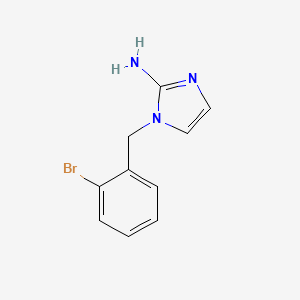

![N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinesulfonamide](/img/structure/B2832404.png)